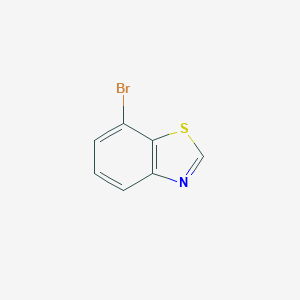

7-Bromobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHGDDIOQDNKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467975 | |

| Record name | 7-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-70-4 | |

| Record name | 7-Bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Bromobenzothiazole from 2-bromo-6-nitroaniline

Executive Summary

The synthesis of 7-bromobenzothiazole from 2-bromo-6-nitroaniline presents a specific regiochemical challenge. Direct cyclization methods (such as the Hugershoff reaction) applied to substituted anilines typically yield benzothiazoles where the substituent position is dictated by the para position relative to the nitrogen, often leading to mixtures or the 4-substituted isomer depending on the starting material's electronics.[1]

To exclusively target the 7-bromo isomer, the synthetic strategy must invert the classic nitrogen-sulfur relationship.[1] The protocol detailed below utilizes a Leuckart Thiophenol Synthesis approach: converting the parent aniline's amino group into a sulfur moiety (thiol) via diazotization, followed by reduction of the nitro group to generate the necessary amine for ring closure.[1] This sequence ensures the bromine atom remains adjacent to the sulfur bridgehead, definitively securing the 7-position.[1]

Strategic Analysis: The Regiochemistry Engine

The core logic of this synthesis relies on atom mapping.[1] In the target molecule (this compound), the bromine atom is located at position 7, which is adjacent to the sulfur bridgehead (C7a) .

-

Starting Material: 2-Bromo-6-nitroaniline.[1]

-

C1:

-

C2:

(Adjacent to C1)[2] -

C6:

(Adjacent to C1)

-

-

The Transformation:

-

Result: The Bromine at C2 is now adjacent to the Sulfur at C1.[1] In the benzothiazole numbering system, the position adjacent to the sulfur bridgehead is Position 7 .[1]

(Note: If one were to simply reduce the nitro group first and cyclize, the bromine would end up adjacent to the nitrogen bridgehead, yielding the 4-bromo isomer.)[1]

Pathway Visualization

The following flowchart illustrates the critical intermediate steps and the regiochemical logic.

Figure 1: Synthetic workflow for the regioselective construction of this compound.

Detailed Technical Protocol

Phase 1: Diazotization and Xanthylation

This phase converts the nucleophilic aniline into an electrophilic diazonium species, which is then trapped by a sulfur nucleophile.[1]

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Protocol:

-

Suspend 2-bromo-6-nitroaniline (1.0 eq) in

-

Add a solution of

(1.1 eq) dropwise, maintaining the internal temperature below -

Critical Step: Buffer the diazonium solution to pH 4–5 using sodium acetate if necessary, then add it dropwise to a pre-cooled (

) solution of Potassium Ethyl Xanthate (1.5 eq) in water.-

Note: Addition of diazonium to xanthate (inverse addition) prevents side reactions.[1]

-

-

Heat the mixture to

for 1 hour until nitrogen evolution ceases. -

Extract the resulting O-ethyl S-(2-bromo-6-nitrophenyl) carbonodithioate (xanthate intermediate) with ethyl acetate.

-

Phase 2: Hydrolysis and Nitro Reduction

This step unmasks the thiol and reduces the nitro group to an amine simultaneously or sequentially, generating the ortho-aminothiophenol core required for cyclization.[1]

-

Reagents: Tin(II) Chloride (

) or Zinc dust ( -

Protocol:

-

Dissolve the crude xanthate intermediate in Ethanol.[1]

-

Add

pellets (2.5 eq) and reflux for 1 hour to hydrolyze the xanthate to the thiolate/thiol. -

Reduction: To the alkaline solution (or after acidification/isolation of the thiol), add Zinc dust (4.0 eq) and slowly add concentrated

. Reflux for 2–3 hours.[1] -

Filter off inorganic salts.[1] Neutralize the filtrate to precipitate 2-amino-3-bromobenzenethiol (or isolate as the hydrochloride salt).

-

Validation: The intermediate should be handled under inert atmosphere (

) to prevent oxidation to the disulfide.[1]

-

Phase 3: Benzothiazole Cyclization

The final ring closure uses a one-carbon donor to bridge the amine and thiol.[1]

-

Reagents: Triethyl Orthoformate (

) or Formic Acid ( -

Protocol:

-

Suspend the 2-amino-3-bromobenzenethiol intermediate in Triethyl Orthoformate (excess, used as solvent) or reflux in 85% Formic Acid.[1]

-

Add a catalytic amount of

-toluenesulfonic acid ( -

Reflux for 3–5 hours. Monitor by TLC (disappearance of thiol).

-

Workup: Evaporate volatiles. Neutralize with

(aq). Extract with Dichloromethane (DCM).[1] -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Diazotization Temp | Prevents decomposition of the unstable diazonium salt into a phenol.[1] | |

| Xanthate Addition | Inverse (Diazo into Xanthate) | Prevents coupling of diazonium salt with the formed xanthate (side azo dyes). |

| Reduction pH | Acidic (HCl) | Essential for Zn/Sn mediated reduction of |

| Inert Atmosphere | Nitrogen/Argon | The aminothiophenol intermediate is highly susceptible to oxidative dimerization (disulfide formation), which inhibits cyclization. |

Safety & Troubleshooting

-

Diazonium Salts: Potentially explosive if dried.[1] Keep in solution and process immediately.

-

Xanthates & Thiols: These compounds release

and sulfurous odors.[1] All reactions in Phase 1 and 2 must be performed in a high-efficiency fume hood. -

Regio-Verification: Use

-NMR to verify the product.[1]

References

-

Gupta, R. R., et al. "Synthesis of Fluorine Containing Benzothiazoles." Journal of Fluorine Chemistry, vol. 46, no. 1, 1990.

- Provides the foundational Leuckart thiophenol protocol for substituted anilines.

-

Organic Syntheses. "Thiosalicylic Acid." Org.[1][2][6] Synth. 1932, 12, 76.

- Authoritative procedure for the Diazotization-Xanth

-

Katritzky, A. R., et al. "Benzothiazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

- Standard reference for benzothiazole numbering and cycliz

-

Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles."[1] Journal of Organic Chemistry, 2003.

-

Cited for alternative cyclization mechanisms and regioselectivity discussions.[1]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. 2-Bromo-6-nitroaniline | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

7-Bromobenzothiazole: A Technical Guide for Synthetic and Medicinal Chemists

This guide provides an in-depth technical overview of 7-Bromobenzothiazole, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing practical insights and actionable protocols.

Core Properties of this compound

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds that are prevalent in a wide array of biologically active molecules.[1][2] The presence of the bromine atom at the 7-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 767-70-4 | [3] |

| Molecular Formula | C₇H₄BrNS | [3][4] |

| Molecular Weight | 214.08 g/mol | [3][4] |

| IUPAC Name | 7-bromo-1,3-benzothiazole | [4] |

| Synonyms | 7-Bromo-1,3-benzothiazole, 7-Bromobenzo[d]thiazole | [3] |

| Appearance | Typically a solid | [5] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale. A common and effective laboratory-scale synthesis involves the diazotization of a substituted aminobenzothiazole followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2-Amino-6-bromobenzothiazole

This protocol outlines a typical procedure for the deamination of an amino group to introduce the bromine at the 7-position, starting from the readily available 2-amino-6-bromobenzothiazole.

Step 1: Diazotization

-

In a suitable reaction vessel, dissolve 2-amino-6-bromobenzothiazole in a cooled acidic solution (e.g., a mixture of sulfuric acid and water).

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt. The reaction is exothermic and careful temperature control is crucial to prevent decomposition of the unstable diazonium intermediate.

Step 2: Bromination (Sandmeyer Reaction)

-

In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete conversion.

Step 3: Work-up and Purification

-

Quench the reaction by pouring the mixture into water.

-

Extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Key Reactions and Mechanistic Considerations

The bromine atom on the this compound ring is strategically positioned for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[6][7] this compound serves as an excellent aryl halide partner in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.

Causality behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand (e.g., PPh₃, P(t-Bu)₃) is critical and can significantly influence reaction efficiency by stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is particularly valuable for synthesizing arylamines, which are common motifs in pharmaceuticals. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology.

Causality behind Experimental Choices:

-

Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. However, the ligands used in Buchwald-Hartwig amination are often more specialized, bulky, and electron-rich phosphines (e.g., XPhos, SPhos) which are crucial for promoting the reductive elimination step to form the C-N bond.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred to avoid side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with a wide range of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] this compound, with its reactive handle, is a crucial starting material for the synthesis of libraries of novel benzothiazole derivatives for drug discovery programs. The ability to introduce diverse substituents at the 7-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The coupling patterns (doublets, triplets) will be indicative of the substitution pattern on the benzene ring. The proton at the 2-position of the thiazole ring will likely appear as a singlet further downfield. |

| ¹³C NMR | Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the bromine will be influenced by the halogen's electronic effects. The carbon at the 2-position will also have a characteristic chemical shift. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and thiazole rings (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region) will be observed. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.

- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.

-

PubChem. This compound. [Link]

-

American Elements. 7-Bromobenzo[d]thiazole. [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

MDPI. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

-

National Center for Biotechnology Information. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

ACS Publications. Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2516-40-7: 2-Bromobenzothiazole | CymitQuimica [cymitquimica.com]

- 6. youtube.com [youtube.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Elucidation of 7-Bromobenzothiazole: A Technical Guide for Structural Confirmation

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural verification and quality assessment of 7-Bromobenzothiazole. As experimental spectra for this specific compound are not universally available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This approach serves as a valuable reference for researchers in synthetic chemistry and drug development, offering a detailed roadmap for spectral interpretation and data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of each proton and carbon atom. For this compound, a combination of ¹H and ¹³C NMR is required to unambiguously confirm the substitution pattern and overall structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the bromine atom, as well as through-space anisotropic effects.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.10 | Singlet (s) | - |

| H-4 | ~8.15 | Doublet (d) | J ≈ 8.0 Hz |

| H-5 | ~7.50 | Triplet (t) | J ≈ 8.0 Hz |

| H-6 | ~7.70 | Doublet (d) | J ≈ 8.0 Hz |

Interpretation and Rationale:

-

H-2: This proton is attached to the electron-deficient thiazole ring, placing it significantly downfield. Its isolation from other protons results in a characteristic singlet.

-

Aromatic System (H-4, H-5, H-6): These three protons form a coupled system on the benzene ring. H-5, being coupled to both H-4 and H-6, is expected to appear as a triplet. H-4 and H-6 will appear as doublets due to coupling with H-5. The proton ortho to the bromine (H-6) is expected to be slightly downfield compared to a standard benzothiazole due to inductive effects.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155.0 |

| C-4 | ~128.0 |

| C-5 | ~129.5 |

| C-6 | ~125.0 |

| C-7 (C-Br) | ~118.0 |

| C-7a | ~152.0 |

| C-3a | ~135.0 |

Interpretation and Rationale:

-

C-2: This carbon, part of the C=N bond in the thiazole ring, is highly deshielded and appears furthest downfield.

-

C-7a and C-3a: These are the two quaternary carbons at the ring fusion. C-7a, adjacent to the electronegative sulfur and bromine-bearing carbon, will be significantly downfield.

-

C-7 (ipso-Carbon): The carbon directly attached to the bromine atom (C-7) is expected to be shifted upfield relative to its unsubstituted counterpart due to the "heavy atom effect," a common phenomenon in ¹³C NMR.[1]

-

Aromatic Carbons (C-4, C-5, C-6): These carbons will resonate in the typical aromatic region (120-130 ppm). Their precise shifts are determined by the combined electronic effects of the fused thiazole ring and the bromine substituent.

Caption: Structure of this compound with predicted ¹H NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring important signals.[2]

-

Sample Preparation: Accurately weigh 10-20 mg of this compound solid. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument). Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[4]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic system.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 1600 - 1580 | Medium | C=N Stretch | Thiazole Ring |

| 1550 - 1450 | Strong, Multiple | C=C Stretch | Aromatic Ring |

| 850 - 750 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

| 700 - 500 | Medium | C-Br Stretch | Aryl Halide |

Interpretation and Rationale:

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the molecule.[6]

-

Ring Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, often referred to as the "fingerprint region," corresponds to the C=C and C=N stretching vibrations of the fused aromatic rings. These are highly characteristic of the benzothiazole core.

-

C-H Bending: The strong absorption in the 850-750 cm⁻¹ range is due to the out-of-plane bending of the aromatic C-H bonds. The exact position can give clues about the substitution pattern.

-

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at a low frequency, typically in the 700-500 cm⁻¹ range.[7]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation.[8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrumental background, which will be automatically subtracted from the sample spectrum.[9]

-

Sample Application: Place a small amount of the this compound solid onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that generates a reproducible fragmentation pattern, acting as a molecular fingerprint.[10]

Predicted Mass Spectrum (EI-MS)

Molecular Ion (M⁺•): The molecular weight of this compound is 214.08 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet of nearly equal intensity at m/z 213 and m/z 215 .[11] This distinctive M/M+2 pattern is a clear indicator of the presence of a single bromine atom.

Table 4: Predicted Key Mass Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula of Lost Neutral |

| 213/215 | [C₇H₄BrNS]⁺• | - (Molecular Ion) |

| 134 | [C₇H₄NS]⁺ | Br• |

| 108 | [C₆H₄S]⁺• | HCN |

| 91 | [C₆H₅N]⁺• | CS |

Interpretation and Rationale: The fragmentation of the benzothiazole core is well-understood.[12]

-

Loss of Bromine: The initial and most straightforward fragmentation is the cleavage of the C-Br bond, a relatively weak point, to lose a bromine radical (Br•). This will result in an intense peak at m/z 134, corresponding to the benzothiazole cation.

-

Loss of HCN: A characteristic fragmentation pathway for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN). Loss of HCN from the m/z 134 fragment would yield a peak at m/z 108.

-

Ring Fragmentation: Further fragmentation can occur, such as the loss of a CS radical from the benzothiazole cation to give a fragment at m/z 91.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Electron Ionization MS (EI-MS)

This protocol describes a typical analysis using a direct insertion probe, suitable for pure, thermally stable solid samples.[13]

-

Sample Preparation: Load a small amount of the solid sample (microgram quantity) into a glass capillary tube.

-

Instrument Setup: Insert the capillary into the direct insertion probe. The mass spectrometer should be operating under a high vacuum (e.g., < 10⁻⁶ torr). Set the ion source temperature (e.g., 200 °C) and the electron energy to the standard 70 eV.[10]

-

Sample Introduction: Insert the probe through the vacuum lock into the ion source.

-

Vaporization & Ionization: Gradually heat the probe tip to vaporize the sample directly into the electron beam, where ionization and fragmentation occur.

-

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.

Integrated Spectroscopic Workflow

The confirmation of this compound's structure is not based on a single technique but on the convergence of evidence from all three. The workflow below illustrates the logical process a researcher would follow.

Caption: Logical workflow for the structural confirmation of this compound.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11521350, this compound". [Link]. Accessed January 30, 2026.

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra". [Link]. Accessed January 30, 2026.

-

Western University. "NMR Sample Preparation". [Link]. Accessed January 30, 2026.

-

Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy". [Link]. Accessed January 30, 2026.

-

MassBank. "Benzothiazoles Mass Spectrum". [Link]. Accessed January 30, 2026.

-

Shimadzu. "Ionization Modes: EI". [Link]. Accessed January 30, 2026.

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". [Link]. Accessed January 30, 2026.

-

Coelho, P. J., et al. "(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]". Magnetic Resonance in Chemistry, 2008. Available at: [Link]. Accessed January 30, 2026.

-

University of Colorado Boulder. "Table of Characteristic IR Absorptions". [Link]. Accessed January 30, 2026.

-

Wikipedia. "Electron ionization". [Link]. Accessed January 30, 2026.

-

Bruker. "Guide to FT-IR Spectroscopy". [Link]. Accessed January 30, 2026.

-

A-STAR. "NMR Sample Preparation". [Link]. Accessed January 30, 2026.

-

University of California, Davis. "fourier transform infrared spectroscopy". [Link]. Accessed January 30, 2026.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. sites.bu.edu [sites.bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. mse.washington.edu [mse.washington.edu]

- 10. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. massbank.eu [massbank.eu]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile and Solvent Compatibility of 7-Bromobenzothiazole

[1][2][3]

Executive Summary & Physicochemical Context

This compound (CAS: 767-70-4) is a critical heterocyclic building block, distinct from its isomers (2-, 4-, 5-, and 6-bromo) due to its specific substitution pattern proximate to the sulfur atom.[1][2][3][4]

Critical Handling Note: unlike its high-melting isomers (e.g., 5-bromobenzothiazole, mp 105°C), this compound is reported as a liquid or low-melting solid (mp ~2°C) at standard temperature and pressure (STP).[1][2][3] Commercial samples may appear as a brown semi-solid or oil depending on purity and ambient temperature.[1][3] Consequently, purification strategies should prioritize distillation or chromatography over standard recrystallization.[1][2][3]

Physicochemical Profile

| Property | Value | Implication for Solubility |

| Molecular Weight | 214.08 g/mol | Low MW facilitates dissolution in diverse organics.[1][2][3] |

| LogP (Octanol/Water) | ~2.01 - 2.9 | Moderately lipophilic; high affinity for non-polar/chlorinated solvents.[1][2][3] |

| Melting Point | ~2 °C (Lit.)[1][2][3][5] | Likely a liquid at RT; prone to "oiling out" during crystallization attempts.[1][2][3] |

| Boiling Point | ~227–228 °C | Suitable for high-temp reactions; purifiable by vacuum distillation.[1][2][3] |

| H-Bond Donors/Acceptors | 0 / 2 | Lacks donors; highly soluble in aprotic solvents (DMSO, DMF).[1][2][3] |

Solubility & Miscibility Profile

The solubility of this compound follows "like dissolves like" principles governed by its lipophilic benzothiazole core.[1][3]

Solvent Compatibility Matrix

The following table categorizes solvents based on their utility for Dissolution (stock solutions), Reaction (synthesis medium), and Workup (extraction).[1][2][3]

| Solvent Class | Representative Solvents | Solubility/Miscibility | Application Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Preferred for SNAr or coupling reactions.[1][2][3] High boiling points make removal difficult; use aqueous workup.[1][3] |

| Chlorinated | DCM, Chloroform | Excellent | Ideal for transfers, NMR analysis, and liquid-liquid extraction (organic layer).[1][2][3] |

| Esters | Ethyl Acetate (EtOAc) | Good to Excellent | Standard solvent for extraction and chromatography (mobile phase).[1][2] |

| Alcohols | Methanol, Ethanol | Good | Soluble, but nucleophilic nature may interfere with specific electrophilic reactions.[1][2][3] |

| Ethers | THF, Diethyl Ether | Good | Suitable for organometallic coupling (e.g., Suzuki, Buchwald).[1][2] |

| Hydrocarbons | Hexanes, Heptane | Moderate | Often used as a co-solvent to precipitate impurities or in chromatography gradients.[1][2] |

| Aqueous | Water, PBS | Poor / Insoluble | Immiscible. Use as the aqueous phase in extractions to remove salts/polar impurities.[1][2] |

Thermodynamic Considerations

-

Enthalpy of Dissolution: Dissolution in alcohols is likely endothermic (requires heat input to speed up), while dissolution in DCM is rapid at room temperature.[1][2][3]

-

Oiling Out: Due to its low melting point, attempting to crystallize this compound from cooling ethanol/water mixtures often results in the formation of a second liquid phase (oil) rather than crystals.[1][2][3]

Experimental Protocols

Protocol A: Rapid Miscibility & State Verification

Use this protocol to determine if your sample behaves as a liquid or solid and to check solvent compatibility.[1][2]

-

Preparation: Place 10 mg (or 10 µL) of this compound into a clear glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., Methanol).[1][2][3]

-

Observation:

-

Stress Test: If soluble, add water dropwise. Cloudiness indicates the "crash-out" point, useful for planning extractions.[1][2][3]

Protocol B: Quantitative Solubility Determination (HPLC Method)

For precise solubility data (mg/mL) required for formulation or kinetics.[1][2][3]

-

Saturation: Add excess this compound to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

-

Filtration:

-

Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Purification & Workup Strategy

Given the solubility profile, Liquid-Liquid Extraction (LLE) is the primary isolation method, followed by Flash Column Chromatography .[1][2][3]

Recommended Workup Workflow (LLE)

-

Quench: Dilute reaction mixture with water (precipitates the lipophilic product).

-

Extract: Add Ethyl Acetate or DCM . This compound will partition into the organic layer.[1][3]

-

Wash: Wash organic layer with Brine (sat.[1][3] NaCl) to remove residual water/polar solvents.[1]

-

Concentrate: Rotary evaporate to obtain the crude oil/solid.

Purification Decision Tree

The following diagram illustrates the logical flow for purifying this compound based on its phase behavior.

Figure 1: Purification decision tree highlighting the preference for Distillation or Chromatography due to the low melting point.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521350, this compound. Retrieved from [Link][1][2][3]

-

Hazardous Substances Data Bank (HSDB). Benzothiazole, 7-bromo- Physical Properties. National Library of Medicine.[1][3] (Cited via PubChem).[1][2][3][5][6][7][8][9]

Sources

- 1. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzothiazole, 4-bromo- (7CI,8CI) | 767-68-0 [chemicalbook.com]

- 5. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]

- 7. 2-Bromobenzothiazole 95 2516-40-7 [sigmaaldrich.com]

- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 7-Bromobenzothiazole melting point boiling point

An In-depth Technical Guide to the Physical Properties of 7-Bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the key physical properties of this compound (CAS No. 767-70-4), specifically its melting and boiling points. As a crucial heterocyclic compound in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, and application. This document synthesizes available data, offers insights into the theoretical basis of these properties, and provides detailed, field-proven methodologies for their experimental determination. The protocols are designed to ensure accuracy and reproducibility, reflecting the rigorous standards of modern chemical research.

Introduction: The Significance of Physical Properties in Compound Viability

This compound is a substituted benzothiazole derivative. The benzothiazole core is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities. The physicochemical properties of any active pharmaceutical ingredient (API) or intermediate, such as this compound, are critical determinants of its behavior in both laboratory and physiological environments.

-

Melting Point: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range. For drug development, the melting point influences solubility, dissolution rate, and the stability of the solid form, all of which are critical for formulation and bioavailability.

-

Boiling Point: The boiling point, the temperature at which a liquid's vapor pressure equals the applied pressure, is essential for purification processes like distillation.[1] It provides insight into the volatility of a compound and the strength of its intermolecular forces.

Understanding these properties is not merely an academic exercise; it is a foundational requirement for process optimization, quality control, and successful scale-up in synthetic chemistry.

Physicochemical Data Summary for this compound

The following table summarizes the available physical and chemical data for this compound. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimate that must be confirmed empirically.

| Property | Value | Data Type | Source |

| CAS Number | 767-70-4 | Experimental | American Elements |

| Molecular Formula | C₇H₄BrNS | - | American Elements[2] |

| Molecular Weight | 214.08 g/mol | Calculated | PubChem[3], American Elements[2] |

| Melting Point | N/A | - | American Elements[2] |

| Boiling Point | 291.493 °C at 760 mmHg | Predicted | American Elements[2] |

| Density | 1.748 g/cm³ | Predicted | American Elements[2] |

Note: The absence of a reported experimental melting point in prominent databases underscores the importance of the methodologies detailed in this guide. The boiling point is a predicted value and should be treated as an estimate pending experimental verification.

In-Depth Analysis of Thermal Properties

Melting Point: A Criterion for Purity

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[4] This phase change occurs when the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.

For this compound, the lack of a publicly documented experimental melting point necessitates its determination in a laboratory setting. A pure sample is expected to exhibit a sharp melting range, typically spanning 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, requiring less energy to break the structure, which results in a lower and broader melting range.

Boiling Point: Volatility and Intermolecular Forces

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[1] The predicted boiling point of 291.493 °C for this compound suggests relatively strong intermolecular forces, likely dominated by dipole-dipole interactions and van der Waals forces, consistent with its molecular weight and polar structure.

It is crucial to note that boiling points are pressure-dependent. The reported value is at standard pressure (760 mmHg). At reduced pressures, as used in vacuum distillation to purify high-boiling compounds and prevent thermal decomposition, the boiling point will be significantly lower.

Experimental Protocols for Property Determination

The following sections provide detailed, self-validating protocols for the accurate determination of melting and boiling points. These methods are standard in organic chemistry laboratories and are designed for high precision with small sample quantities.

Protocol: Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a solid organic compound.

Causality: The slow, controlled heating of a finely packed sample ensures uniform temperature distribution, allowing for the precise observation of the onset of melting and the completion of the phase transition. Packing the sample tightly prevents shrinking that could be mistaken for melting.[5]

Methodology:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Obtain a glass capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.[5]

-

Invert the tube and tap it gently on a hard surface to move the powder to the sealed end.[4]

-

For efficient packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times.[5] The bouncing action will compact the solid.

-

Repeat until the packed sample height is 2-3 mm. A sample height greater than 3 mm can lead to an artificially broad melting range.[5]

-

-

Measurement:

-

Insert the packed capillary tube into a slot in a melting point apparatus (e.g., a MelTemp).[5]

-

Set the apparatus to heat at a medium rate until the temperature is approximately 20°C below the expected melting point (based on preliminary rapid tests or predicted values).

-

Decrease the heating rate significantly so that the temperature rises no more than 1-2°C per minute.[5] A slow rate is critical for accuracy.

-

Observe the sample through the viewfinder.

-

Record T1: The temperature at which the first droplet of liquid is observed.[5]

-

Record T2: The temperature at which the entire sample has completely liquefied.[5]

-

The result is reported as a melting range (T1 - T2).

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Protocol: Boiling Point Determination (Microscale Capillary Method)

This method is ideal for determining the boiling point of a liquid using a small sample volume (< 0.5 mL).[6]

Causality: The principle relies on balancing the vapor pressure of the liquid with the external atmospheric pressure. As the liquid is heated, the air and then the liquid's vapor trapped in the inverted capillary tube expand. When the vapor pressure exceeds the atmospheric pressure, a continuous stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the internal vapor pressure has just become equal to the atmospheric pressure—this is the boiling point.[7]

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire.

-

Add approximately 0.5 mL of this compound to the test tube.

-

Take a melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.[1][6]

-

Secure the thermometer assembly in a clamp and immerse it in a heating bath (e.g., a Thiele tube or a beaker containing mineral oil), ensuring the sample is below the oil level.[6]

-

-

Measurement:

-

Begin heating the bath gently and continuously. Stir the bath if using a beaker to ensure uniform temperature.[1]

-

Observe the inverted capillary tube. Initially, trapped air will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6] This indicates the liquid's vapor pressure is now greater than the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Record the Boiling Point: Carefully watch the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[6]

-

Record the ambient atmospheric pressure, as the boiling point is dependent on it.

-

Experimental Setup for Boiling Point Determination

Caption: Thiele tube setup for microscale boiling point.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are cornerstones of its chemical identity and practical utility. While computational models provide a valuable boiling point estimate of 291.493 °C, the absence of a reported experimental melting point highlights a critical data gap. The detailed protocols provided in this guide offer robust, reliable methods for researchers to determine these values empirically. Accurate characterization is an indispensable step in the research and development pipeline, ensuring purity, enabling effective purification, and ultimately contributing to the successful application of this important heterocyclic compound in science and industry.

References

- ChemicalBook. (n.d.). 2-BROMO-7-CHLOROBENZOTHIAZOLE CAS#: 3507-58-2.

- ECHEMI. (n.d.). 767-68-0, Benzothiazole,4-bromo-(7CI,8CI) Formula.

- Silsource. (n.d.). OCTAMETHYLCYCLOTETRASILOXANE (D4).

- National Institutes of Health. (n.d.). Benzothiazole. PubChem.

- Wikipedia. (n.d.). Octamethylcyclotetrasiloxane.

- University of Babylon. (2021). experiment (1) determination of melting points.

- University of Technology. (2021). Experimental No. (2) Boiling Point.

- Vikas P. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- National Institutes of Health. (n.d.). Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-, reaction products with silica. PubChem.

- JoVE. (2020). Video: Boiling Points - Procedure.

- University of Calgary. (n.d.). Melting point determination.

- Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- ChemicalBook. (n.d.). Octamethylcyclotetrasiloxane | 556-67-2.

- Thermo Fisher Scientific. (2013). SAFETY DATA SHEET.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound.

- ScienceDaily. (2026). A strange in-between state of matter is finally observed.

- Sigma-Aldrich. (n.d.). 2-Bromobenzothiazole 95 2516-40-7.

- Alfa Chemistry. (n.d.). CAS 95-16-9 Benzothiazole.

- American Elements. (n.d.). 7-Bromobenzo[d]thiazole | CAS 767-70-4.

- ChemicalBook. (2025). 2-Amino-7-bromobenzothiazole | 20358-05-8.

- Cheméo. (n.d.). 3-Bromomethyl-6-bromo-7-sulfamoyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide.

- National Institutes of Health. (n.d.). This compound. PubChem.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

A Technical Guide to the Theoretical Calculation of 7-Bromobenzothiazole's Electronic Properties: A DFT and TD-DFT Approach

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and materials science, the benzothiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] 7-Bromobenzothiazole, a halogenated derivative, presents a particularly interesting case for theoretical study. The introduction of a bromine atom can significantly alter the electronic landscape of the molecule, influencing its reactivity, intermolecular interactions, and, ultimately, its therapeutic potential.

This in-depth technical guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a cohesive, field-proven workflow for the theoretical calculation of this compound's electronic properties using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). Our focus is on the "why" behind the "how," ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and insightful data.

The Strategic Imperative for Computational Analysis

Before embarking on any synthesis or in vitro testing, a robust computational analysis serves as an invaluable predictive tool.[6][7] By elucidating the electronic structure, we can forecast a molecule's reactivity, stability, and potential interaction with biological targets. Key electronic properties that we will focus on for this compound include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and polarizability.[8][9] A smaller gap generally implies higher reactivity.[8]

-

Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electronic density of a molecule, crucial for identifying sites susceptible to electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding interactions.[10][11]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide quantitative measures of a molecule's reactivity and stability.[12]

-

Spectroscopic Properties: TD-DFT allows for the theoretical prediction of UV-Visible absorption spectra, providing insights into the electronic transitions within the molecule.[13] Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict NMR chemical shifts, aiding in structural elucidation.

Methodological Framework: A Self-Validating Computational Protocol

The following protocol is a robust and widely accepted approach for the theoretical analysis of benzothiazole derivatives, grounded in the principles of Density Functional Theory.[14]

Step-by-Step Computational Workflow

-

Molecular Structure Optimization:

-

Rationale: The first and most critical step is to determine the ground-state equilibrium geometry of this compound. All subsequent electronic property calculations are dependent on this optimized structure.

-

Protocol:

-

Construct the 3D structure of this compound (C7H4BrNS) using a molecular modeling software (e.g., GaussView, Avogadro). The basic chemical structure can be obtained from databases like PubChem.[15]

-

Perform a geometry optimization using a DFT method. A common and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6][7]

-

Select an appropriate basis set. The 6-311G(d,p) or 6-31+G(d,p) basis sets are recommended for providing a good balance between accuracy and computational cost for molecules of this size.[10][12] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in a molecule containing heteroatoms and a halogen.

-

Verify that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

-

Calculation of Electronic Properties:

-

Rationale: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to derive the electronic properties.

-

Protocol:

-

Using the optimized coordinates, perform a single-point energy calculation.

-

From the output, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Calculate the global reactivity descriptors using the HOMO and LUMO energies:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ = -χ).[12]

-

-

-

-

Molecular Electrostatic Potential (MEP) Analysis:

-

Rationale: The MEP provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.[16][17]

-

Protocol:

-

Generate the MEP surface by mapping the electrostatic potential onto the electron density surface.

-

Analyze the color-coded map: regions of negative potential (typically red) indicate electrophilic sites (electron-rich), while regions of positive potential (typically blue) indicate nucleophilic sites (electron-poor).

-

-

-

Natural Bond Orbital (NBO) Analysis:

-

Rationale: NBO analysis provides a detailed picture of the bonding and orbital interactions within the molecule, including hyperconjugative interactions and charge delocalization.[6]

-

Protocol:

-

Perform an NBO analysis on the optimized structure.

-

Examine the output for significant donor-acceptor interactions, which are indicative of intramolecular charge transfer and contribute to the molecule's stability.

-

-

-

Spectroscopic Predictions (UV-Vis and NMR):

-

Rationale: Theoretical spectra can aid in the interpretation of experimental data and provide further validation of the calculated electronic structure.

-

Protocol:

-

UV-Vis Spectrum: Perform a TD-DFT calculation on the optimized geometry to predict the electronic transitions and the corresponding absorption wavelengths (λmax).[10]

-

NMR Spectra: Use the GIAO method with the B3LYP functional and a suitable basis set (e.g., 6-311G(d,p)) to calculate the 1H and 13C NMR chemical shifts.[10] These can then be compared to experimental values if available.

-

-

Computational Workflow Diagram

Caption: Computational workflow for determining the electronic properties of this compound.

Predicted Electronic Properties and Their Implications

While specific numerical values for this compound require the execution of the above protocol, we can make informed predictions based on the known properties of the benzothiazole scaffold and the electronic effects of the bromine substituent.

Frontier Molecular Orbitals and Reactivity

The HOMO-LUMO energy gap is a key determinant of molecular reactivity.[18] A smaller gap suggests that the molecule is more easily polarizable and more reactive. The introduction of a bromine atom, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO.[19] The precise impact on the energy gap will depend on the relative stabilization of these orbitals.

Table 1: Key Electronic Properties and Their Significance

| Property | Significance in Drug Development |

| HOMO Energy | Relates to the electron-donating ability of the molecule. A higher HOMO energy indicates a greater propensity to donate electrons. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater ease of accepting electrons. |

| HOMO-LUMO Gap (ΔE) | An indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity.[8] |

| Dipole Moment | Provides insight into the overall polarity of the molecule, which can influence its solubility and binding interactions. |

| Polarizability | Describes the ease with which the electron cloud can be distorted, affecting intermolecular forces. |

Molecular Electrostatic Potential (MEP)

The MEP surface of this compound will reveal the distribution of charge. We can anticipate regions of negative electrostatic potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character. The bromine atom, while electronegative, can also exhibit a "sigma-hole," a region of positive electrostatic potential on its outer surface, which can participate in halogen bonding.[16] The hydrogen atoms of the benzene ring will show positive potential (blue), making them susceptible to interactions with electron-rich atoms.

Logical Relationships in Electronic Property Analysis

Caption: Interrelation of calculated properties and their predictive power.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of the electronic properties of this compound. By employing DFT and TD-DFT methods, researchers can gain a deep understanding of this molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is paramount for the rational design of novel benzothiazole-based therapeutics. The theoretical data generated through this workflow provides a solid foundation for subsequent experimental studies, ultimately accelerating the drug discovery and development process. The continued synergy between computational and experimental chemistry holds the key to unlocking the full therapeutic potential of the benzothiazole scaffold.

References

-

Abdoulaye, K., Lucie, B.A., Lamoussa, O., Soleymane, K. and Kafoumba, B. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12, 31-51. [Link]

-

Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]

-

Request PDF (2020) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. ResearchGate. [Link]

-

Abdoulaye, K., et al. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. SciRP.org. [Link]

-

Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

Nguyen, T. T., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PMC. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IJRPR. [Link]

-

DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Taylor & Francis Online. [Link]

-

Irfan, A., & Al-Sehemi, A. G. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

-

Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. ResearchGate. [Link]

-

Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. PMC. [Link]

-

Lee, J., et al. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. [Link]

-

Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. NIH. [Link]

-

Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. ResearchGate. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Recent Advancement in the Development of Benzothiazole as Anticancer Agents. MDPI. [Link]

-

Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. PMC. [Link]

-

7-Bromobenzo[d]thiazole. AMERICAN ELEMENTS. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. [Link]

-

Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein J. Org. Chem.[Link]

-

Politzer, P., et al. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non- Hydrogen-Bonding Noncovalent Interactions. DTIC. [Link]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 7. scirp.org [scirp.org]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]

- 11. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. BJOC - Search Results [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

7-Bromobenzothiazole safety data sheet and handling precautions

This technical guide provides a comprehensive safety and handling framework for 7-Bromobenzothiazole , designed for researchers in medicinal chemistry and drug discovery.[1]

CAS Registry Number: 53218-16-1 (Note: Commercial sources also list 767-70-4 ; verify isomer identity via NMR prior to use). Chemical Formula: C₇H₄BrNS Molecular Weight: 214.08 g/mol [2]

Executive Safety Summary

This compound is a halogenated heterocycle frequently employed as a scaffold in the synthesis of bioactive agents (e.g., neuroprotective drugs, antitumor agents).[1] While valuable, it presents specific risks associated with organobromides and nitrogen-sulfur heterocycles.[1]

GHS Hazard Classification (Predicted/Consolidated)

Based on structural analogues (4-bromo and 6-bromo isomers) and available vendor data.

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[3][4][5] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3][4] | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[3] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[3] | H335 |

Signal Word: WARNING

Critical Physical Properties for Handling

-

Physical State: Solid (crystalline powder) or low-melting solid.

-

Note: Many bromobenzothiazoles have melting points between 40–60°C. If stored in a warm lab, it may liquefy.[1]

-

-

Solubility: Soluble in DMSO, DMF, DCM, and Methanol; sparingly soluble in water.[1]

-

Stability: Moisture-sensitive (potential for hydrolysis of the C-Br bond under extreme conditions); light-sensitive (store in amber vials).

Technical Handling Protocols

Storage & Stability

To maintain reagent integrity for catalytic cross-coupling (e.g., Suzuki, Buchwald-Hartwig), strict storage controls are required.[1]

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic potential. Store under Argon (Ar) or Nitrogen (N₂) blanket.

-

Container: Amber glass vial with a PTFE-lined cap to prevent leaching and light degradation.

Engineering Controls & PPE

Causality: The H335 (Respiratory Irritation) designation necessitates containment to prevent mucosal damage.

-

Primary Barrier: All weighing and transfer operations must be performed inside a certified chemical fume hood .

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile (0.11 mm minimum thickness). Rationale: Standard latex is permeable to halogenated aromatics.

-

Eye Protection: Chemical safety goggles (ANSI Z87.1). Rationale: Crystalline dust can cause severe mechanical and chemical corneal irritation (H319).

-

Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 respirator.

-

Experimental Workflow: Suzuki-Miyaura Coupling

Context: this compound is a classic electrophile for Palladium-catalyzed C-C bond formation. The C-Br bond at the 7-position is activated but requires careful catalyst selection to prevent side reactions (e.g., homocoupling).

Safety-Integrated Protocol

Objective: Synthesis of 7-arylbenzothiazole via Suzuki Coupling.

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round bottom flask containing a magnetic stir bar. Cool under Ar stream.

-

Safety Check: Ensure Ar line has a pressure relief bubbler to prevent over-pressurization.

-

-

Reagent Loading (Solids):

-

Add This compound (1.0 eq) , Arylboronic acid (1.2 eq) , and Base (e.g., K₂CO₃, 2.0 eq ).[1]

-

Precaution: Add solids quickly to minimize moisture uptake.

-

-

Solvent & Degassing:

-

Add solvent (e.g., Dioxane/Water 4:1 ).[1]

-

Critical Step: Sparge with Ar for 15 minutes. Reason: Oxygen poisons Pd(0) catalysts and promotes homocoupling byproducts.

-

-

Catalyst Addition:

-

Reaction:

-

Heat to 80–100°C for 4–12 hours.

-

Monitoring: Use TLC (UV visualization). This compound is UV active.

-

Workflow Visualization

The following diagram illustrates the logical flow of the reaction setup with integrated safety decision points.

Figure 1: Operational workflow for Suzuki Coupling emphasizing safety checkpoints and oxygen exclusion.

Emergency Response Framework

Accidental Release (Spill)[2]

-

Solid Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet-wipe method to prevent dust aerosolization (H335). Place waste in a container labeled "Halogenated Organic Waste."

-

Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

First Aid Matrix

| Exposure Route | Immediate Action | Rationale |

| Eye Contact | Rinse with water for 15 min.[6] Lift eyelids. | H319: Corrosive potential to cornea requires immediate dilution. |

| Skin Contact | Wash with soap and water.[3] Remove contaminated clothing.[3][6] | H315: Lipophilic nature allows dermal absorption; soap emulsifies residue. |

| Inhalation | Move to fresh air.[3][4][5][6] If breathing is difficult, give O₂.[1] | H335: Brominated aromatics can cause broncho-constriction. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | H302: Aspiration of halogenated solvents/solids can cause chemical pneumonitis. |

Waste Disposal & Compliance

-

Segregation: Dispose of as Halogenated Organic Waste . Do not mix with acid waste (potential for HBr gas evolution) or oxidizers.

-

Environmental: Toxic to aquatic life (Category 3 predicted). Prevent entry into drains or watercourses.

References

-

PubChem. (2025).[7][8] this compound (CID 11521350).[2] National Library of Medicine. [Link][1][2]

-

American Elements. (2025). 7-Bromobenzo[d]thiazole Safety Data Sheet. [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual grounding for Protocol).

Sources

- 1. CN101240166B - Bromobenzothiazole-based luminescence reagent and preparation method thereof - Google Patents [patents.google.com]

- 2. americanelements.com [americanelements.com]

- 3. fishersci.com [fishersci.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. echemi.com [echemi.com]

- 7. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 7-Bromobenzothiazole

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Arylated Benzothiazoles

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic introduction of an aryl group at the nitrogen atom of the benzothiazole core—a process known as N-arylation—can profoundly modulate a molecule's steric and electronic properties. This modification is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's bioactivity, solubility, and metabolic stability.